Methyl 2,3,5-trihydroxybenzoate

GPR35 agonism Aspirin metabolite Inflammation

Methyl 2,3,5-trihydroxybenzoate (CAS 110361-76-7) is a methyl-esterified trihydroxybenzoic acid isomer with the molecular formula C₈H₈O₅ (MW 184.15 g/mol). Unlike the naturally abundant 3,4,5-trihydroxy isomer (methyl gallate, CAS 99-24-1), the 2,3,5-substitution pattern is comparatively rare in nature but generates a distinct ortho-catechol-like motif that alters both its chemical reactivity and biological recognition profile.

Molecular Formula C8H8O5
Molecular Weight 184.15 g/mol
CAS No. 110361-76-7
Cat. No. B3045583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3,5-trihydroxybenzoate
CAS110361-76-7
Molecular FormulaC8H8O5
Molecular Weight184.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)O)O)O
InChIInChI=1S/C8H8O5/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,9-11H,1H3
InChIKeyIVQFXTVSPXRACF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,3,5-Trihydroxybenzoate (CAS 110361-76-7): Chemical Identity and Procurement Context


Methyl 2,3,5-trihydroxybenzoate (CAS 110361-76-7) is a methyl-esterified trihydroxybenzoic acid isomer with the molecular formula C₈H₈O₅ (MW 184.15 g/mol) . Unlike the naturally abundant 3,4,5-trihydroxy isomer (methyl gallate, CAS 99-24-1), the 2,3,5-substitution pattern is comparatively rare in nature but generates a distinct ortho-catechol-like motif that alters both its chemical reactivity and biological recognition profile . The compound is primarily sourced as a custom-synthesis research chemical (typical purity ≥97–98%) for use as an analytical reference standard, in metabolic pathway studies, and as a scaffold for probing hydroxyl-position-dependent structure–activity relationships .

Why Methyl Gallate Cannot Substitute for Methyl 2,3,5-Trihydroxybenzoate in Precision Research Applications


Although methyl gallate (methyl 3,4,5-trihydroxybenzoate) and methyl 2,3,5-trihydroxybenzoate share an identical molecular formula, the relocation of a single hydroxyl group from the 4-position to the 2-position eliminates the pyrogallol (vicinal-triol) motif responsible for the broad-spectrum radical-scavenging and COX-inhibitory activity of gallate esters, replacing it with a 2,3-catechol moiety that imparts divergent metal-chelation geometry, distinct enzymatic recognition (e.g., by o-pyrocatechuate decarboxylase vs. gallate decarboxylase), and an altered metabolic fate—the 2,3,5-isomer is specifically generated from gentisic acid via cytochrome P450-mediated hydroxylation, a pathway not shared by the 3,4,5-isomer . These regioisomer-dependent differences mean the two compounds are not functionally interchangeable in assays probing GPR35 agonism, oxidative metabolism, or hydroxyl-position-dependent SAR.

Quantitative Differentiation of Methyl 2,3,5-Trihydroxybenzoate from Closest Analogs: Head-to-Head and Cross-Study Evidence


GPR35 Agonist Potency of the Free Acid Form: 2,3,5-THBA vs. Salicyluric Acid and Aspirin Metabolites

The free acid form (2,3,5-trihydroxybenzoic acid; 2,3,5-THBA) was identified as the most potent GPR35 agonist among all tested aspirin metabolites in a label-free dynamic mass redistribution (DMR) assay. The methyl ester is recognized as a prodrug or metabolic precursor of this active species, conferring potential for esterase-dependent activation .

GPR35 agonism Aspirin metabolite Inflammation

Unique Metabolic Origin: 2,3,5-THBA as a Vertebrate Metabolite of Gentisic Acid

2,3,5-Trihydroxybenzoic acid was unambiguously identified as a minor but distinct metabolite of gentisic acid (2,5-DHBA) in the incubated hen's egg model, marking the first characterization of this trihydroxylated species in a vertebrate system . This metabolic pathway is regioisomer-specific: the 3,4,5-isomer (gallic acid) is not generated via this route.

Xenobiotic metabolism Gentisic acid Hydroxylation

Enzyme Substrate Selectivity: o-Pyrocatechuate Decarboxylase Prefers 2,3-DHB but Accepts 2,3,5-THBA

o-Pyrocatechuate decarboxylase (EC 4.1.1.46) catalyzes the decarboxylation of 2,3,5-trihydroxybenzoate to 1,2,4-trihydroxybenzene, albeit at substantially lower relative activity vs. its primary substrate 2,3-dihydroxybenzoate . This enzyme discriminates against the 3,4,5-isomer, which is instead processed by gallate decarboxylase (EC 4.1.1.59).

Enzyme kinetics Decarboxylase Substrate specificity

Distinct Biosynthetic Route via 3-Hydroxybenzoate 6-Hydroxylase

The enzyme 3-hydroxybenzoate 6-hydroxylase (EC 1.14.13.24) from Pseudomonas aeruginosa converts 3-hydroxybenzoate to 2,3,5-trihydroxybenzoate as one of its products (10.5% relative activity vs. primary reaction with 3-hydroxybenzoate) . This biosynthetic access route is distinct from the shikimate-derived pathway that generates gallic acid (3,4,5-trihydroxybenzoic acid).

Biotransformation Pseudomonas aeruginosa Hydroxylase

Prodrug Potential: Methyl Ester as a Masked 2,3,5-THBA for Cell-Based Assays

Methyl esterification of 2,3,5-trihydroxybenzoic acid masks the carboxylic acid moiety, increasing calculated logP and passive membrane permeability relative to the free acid . Upon cellular entry, ubiquitous esterases hydrolyze the methyl ester to release the active 2,3,5-THBA species. This prodrug approach is well-established for hydroxybenzoate esters and is expected to enhance intracellular GPR35 target engagement compared to the free acid form.

Prodrug Esterase activation Cell permeability

High-Value Application Scenarios for Methyl 2,3,5-Trihydroxybenzoate in Research and Analytical Procurement


GPR35 Agonist Tool Compound for Inflammatory Disease Target Validation

For academic or pharmaceutical labs investigating GPR35 as a therapeutic target in inflammatory bowel disease, cardiovascular inflammation, or metabolic disorders, methyl 2,3,5-trihydroxybenzoate provides a regioisomer-specific prodrug. The free acid form (2,3,5-THBA) is the most potent endogenous GPR35 agonist among aspirin metabolites, a property absent in the 3,4,5-isomer (methyl gallate) .

Analytical Reference Standard for Aspirin Metabolite Profiling

Bioanalytical laboratories performing LC-MS/MS quantification of aspirin metabolites in plasma or urine can use methyl 2,3,5-trihydroxybenzoate as a derivatized reference standard for the detection and quantification of 2,3,5-THBA, a specific catabolite of aspirin that serves as a biomarker for the gentisic acid metabolic pathway .

Substrate for o-Pyrocatechuate Decarboxylase Enzymology Studies

Biochemistry groups studying non-oxidative decarboxylation of aromatic acids can employ methyl 2,3,5-trihydroxybenzoate as a substrate precursor (following ester hydrolysis) for EC 4.1.1.46, where it demonstrates 18% relative activity compared to the primary substrate 2,3-DHB, while the 3,4,5-isomer is completely inactive .

Regioisomeric Probe for Hydroxyl-Position-Dependent SAR in Antioxidant Research

Natural product and medicinal chemistry groups comparing the antioxidant efficacy of isomeric trihydroxybenzoates can use the 2,3,5-isomer to probe the contribution of the ortho-catechol motif (2,3-diol) vs. the pyrogallol motif (3,4,5-triol) to radical-scavenging activity, metal-chelation capacity, and pro-oxidant behavior under Fenton-type conditions .

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